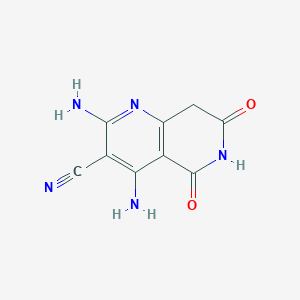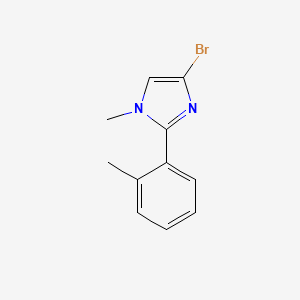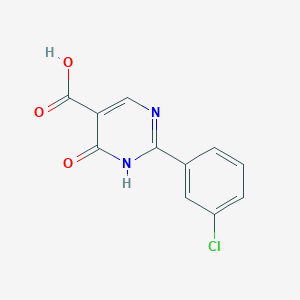
2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Vue d'ensemble
Description
The closest compounds I found are 2-(3-Chlorophenoxy)propionic acid and 2-Chlorophenylacetic acid . These are organic compounds that contain chlorine atoms and carboxylic acid groups. They are used in various applications including as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of a compound can be determined by methods such as X-ray diffraction . For example, the structure of 2-(3-Chlorophenoxy)propionic acid is available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific conditions. For example, borinic acids can be used in cross-coupling reactions, catalysis, and other applications .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of 2-Chlorophenylacetic acid is 92-95 °C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically distinct fragments under mild conditions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. 3-CP-DHP serves as a boron reagent in SM coupling, enabling the synthesis of diverse biaryl compounds. Its stability, functional group tolerance, and environmentally benign nature contribute to its popularity in this field .
Protodeboronation Reactions
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains an underdeveloped area. Recent advances include catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters3-CP-DHP could play a role in such reactions, expanding the toolbox for functionalizing boronic esters .
Borinic Acid Derivatives
Borinic acids are versatile intermediates in organic chemistry. 2-Amino phenylboronic acids , including 3-CP-DHP , have been employed in intermolecular annulation reactions with electron-deficient alkynes. High temperatures are crucial for achieving cyclization and good conversions. These derivatives find applications in the synthesis of complex molecules .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-6(4-7)9-13-5-8(11(16)17)10(15)14-9/h1-5H,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIODLTDRXGCVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033526.png)
![3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033529.png)
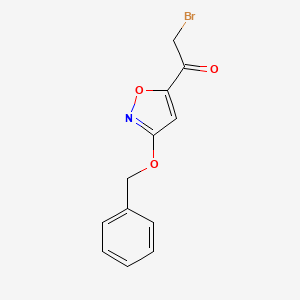

![N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide](/img/structure/B3033533.png)
![2-{[(4-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033535.png)
![tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033538.png)

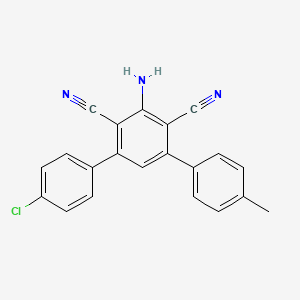
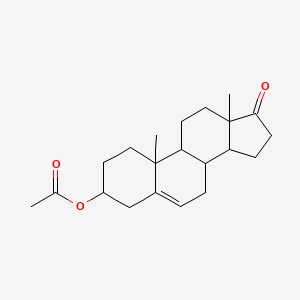
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride](/img/structure/B3033543.png)
